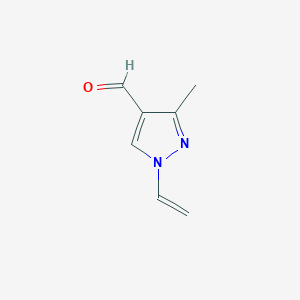

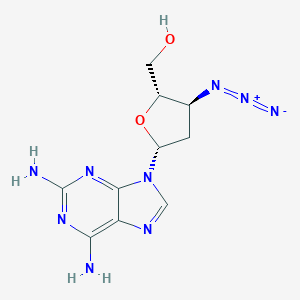

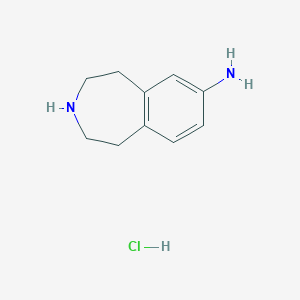

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis and Reactions : Pyrazole-3(4)-carbaldehydes, including variants like 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, are synthesized through various methods. Their synthesis and reactions have been explored due to their significant biological activities (Abdel-Wahab, Khidre, & Farahat, 2011).

- Ring Transformation in Synthesis : Ring transformations with nucleophilic hydrazines are used to produce variants of pyrazoles, showcasing the versatility in synthesizing these compounds (Fanghänel et al., 1997).

Molecular Structure Analysis

- Structural Optimization and Analysis : The molecular structure of related compounds has been optimized using HF and DFT levels of calculations, indicating the significance of molecular structural analysis in understanding these compounds (Mary et al., 2015).

- X-Ray Crystallography : X-ray diffraction methods have been employed to determine the crystal structure of pyrazole derivatives, highlighting the importance of crystallography in analyzing the molecular structure (Xu & Shi, 2011).

Chemical Reactions and Properties

- Chemical Reactivity : Studies on the chemical reactivity of pyrazole derivatives, including different types of nucleophilic substitutions and condensation reactions, provide insights into their chemical properties (Orrego Hernandez et al., 2015).

Physical Properties Analysis

- Physical Characterization : Physical properties like solvatochromic behavior and photophysical studies of pyrazole derivatives have been investigated, showing the significance of understanding their physical characteristics in various solvents (Singh et al., 2013).

Chemical Properties Analysis

- Spectral Characterization : Infrared, Raman, and NMR spectroscopic studies provide detailed insights into the chemical properties of pyrazole derivatives, helping in elucidating their molecular structure and bonding features (Bahgat & El‐Emary, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure of Pyrazole Derivatives

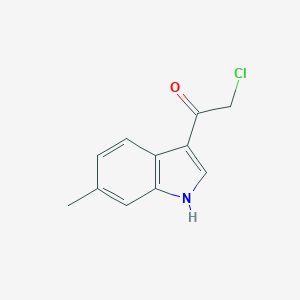

The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized to produce new pyrazole derivatives. Its crystal structure was revealed through X-ray diffraction, showcasing a coplanar aldehydic fragment with the adjacent pyrazole ring. Two C–H···O interactions link the molecule to its neighbor, indicating directionally specific interactions (Xu & Shi, 2011).

Ring Transformation of Carbaldehydes

A study on the ring transformations of 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes with nucleophilic hydrazines produced 4-[1-methyl-2-(arylsulfamoyl)vinyl]pyrazoles. For one of the products, an X-ray structural analysis was reported, emphasizing the versatility of these transformations in creating pyrazole derivatives (Fanghänel et al., 1997).

Crystallographic Study of Reaction Products

A detailed crystallographic study revealed two different products when 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde interacted with cyclohexylamine, depending on the aryl substituent. The study highlights the diversity of products and their specific structural characteristics (Orrego Hernandez et al., 2015).

Biological Applications

Antimicrobial and Antioxidant Properties

A study synthesized new quinolinyl chalcones containing a pyrazole group and assessed their antimicrobial and antioxidant activities. The research emphasized the potential of these compounds in medical applications due to their promising biological properties (Prasath et al., 2015).

Synthesis and Biological Screening

Novel pyrazole-based compounds were synthesized and screened for their antimicrobial activities. The study provided insights into the potential of these compounds as antimicrobial agents, with some displaying broad-spectrum activities (Bhat et al., 2016).

Antioxidant and Anti-inflammatory Activities

A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study highlights the significant biological activity profile of pyrazole and the potential therapeutic applications of the synthesized compounds (Sudha et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethenyl-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWNBNOCZFGASD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360459 |

Source

|

| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

120841-95-4 |

Source

|

| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)

![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)